molecular formula C16H21N3 B14192064 2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile CAS No. 898911-65-4

2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile

Cat. No.: B14192064
CAS No.: 898911-65-4
M. Wt: 255.36 g/mol
InChI Key: RPGNJDFNTQPPEY-UHFFFAOYSA-N
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Description

2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with bis(cyclopropylmethyl)amino and dimethyl groups, as well as a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.

    Addition of Bis(cyclopropylmethyl)amino Group: This step involves the reaction of the pyridine derivative with cyclopropylmethylamine in the presence of a suitable catalyst.

    Incorporation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Cyanating agents like sodium cyanide and potassium cyanide are used for introducing the carbonitrile group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds like 2,6-dimethylpyridine and 3-cyanopyridine share structural similarities.

    Cyclopropylmethyl Amines: Compounds such as cyclopropylmethylamine and its derivatives.

    Carbonitrile Compounds: Similar compounds include benzonitrile and acetonitrile.

Uniqueness

2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

898911-65-4

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

2-[bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C16H21N3/c1-11-7-15(8-17)16(18-12(11)2)19(9-13-3-4-13)10-14-5-6-14/h7,13-14H,3-6,9-10H2,1-2H3

InChI Key

RPGNJDFNTQPPEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)N(CC2CC2)CC3CC3)C#N

Origin of Product

United States

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